molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Patent
US05886219

Procedure details

The glass pipe of the above-described apparatus is charged with 600 ml of the ion exchanger LEWATIT® SP 112 (in the H+ form) and closed on both sides by sintered glass disks. The glass flask contains 500 g of dimethyl cyclopropane-1,1-dicarboxylate (MOD, 98.8%, 3.12 mol) and 750 ml of demineralized water. At a reduced pressure of 700 mbar the contents is heated to boiling (89°-92° C.), the liquids being recirculated by pumping from the flask via the ion exchanger column. At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C. After 9-10 hours the saponification is complete. After cooling, the apparatus is flushed with water. The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether. The ether removed by largely distillation and replaced by 850 ml of toluene. The ether is then removed by distillation completely, and CDA crystallizes in the process. The crystals are removed by filtration, washed with toluene and dried. The final weight and the analytical data are shown in Table 1.
[Compound]
Name
ion
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]([O:10]C)=[O:9])([C:4]([O:6]C)=[O:5])[CH2:3][CH2:2]1>O>[C:1]1([C:8]([OH:10])=[O:9])([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
ion
Quantity
600 mL
Type
reactant
Smiles
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C1(CC1)(C(=O)OC)C(=O)OC
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
closed on both sides by sintered glass disks
TEMPERATURE
Type
TEMPERATURE
Details
At a reduced pressure of 700 mbar the contents is heated
CUSTOM
Type
CUSTOM
Details
(89°-92° C.)
DISTILLATION
Type
DISTILLATION
Details
At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the apparatus is flushed with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether
CUSTOM
Type
CUSTOM
Details
The ether removed by largely distillation
CUSTOM
Type
CUSTOM
Details
The ether is then removed by distillation completely
CUSTOM
Type
CUSTOM
Details
CDA crystallizes in the process
CUSTOM
Type
CUSTOM
Details
The crystals are removed by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9.5 (± 0.5) h
Name
Type
Smiles
C1(CC1)(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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